5-Phenyl-3H-1,2-dithiole-3-thione

Description

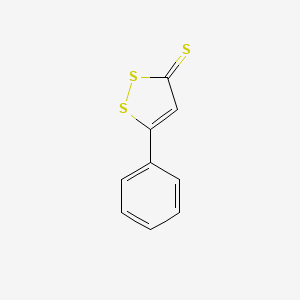

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6S3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHOCZVKHRRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188022 | |

| Record name | 3H-1,2-Dithiole-3-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-76-9 | |

| Record name | 5-Phenyl-1,2-dithiole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2-Dithiole-3-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,2-dithiole-3-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBR7H7H8Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of 5 Phenyl 3h 1,2 Dithiole 3 Thione and Its Congeners

Established Synthetic Methodologies for 3H-1,2-Dithiole-3-thiones

Several general methods are employed for the synthesis of the 3H-1,2-dithiole-3-thione ring system. These include the sulfuration of carbonyl compounds, reactions involving alkynes, and approaches starting from isopropenyl derivatives. mdpi.com While effective, some of these methods can be limited by harsh reaction conditions, low yields, and the use of sensitive reagents. mdpi.comnih.gov

Sulfuration Reactions of Ketones and Related Carbonyl Compounds

The sulfuration of compounds containing a carbonyl group is a cornerstone for the synthesis of 3H-1,2-dithiole-3-thiones. This approach typically involves the reaction of a suitable carbonyl-containing starting material with a sulfurating agent.

The most prevalent method for synthesizing 3H-1,2-dithiole-3-thiones involves the sulfuration of 3-oxoesters. mdpi.comnih.gov This procedure was first reported in 1979 and has since been modified and optimized. nih.gov

A common approach involves reacting a 3-oxoester with a mixture of Lawesson's reagent and elemental sulfur in a solvent like toluene (B28343) at reflux, which can lead to nearly quantitative yields. nih.gov However, for certain substrates, such as those containing a pyrazinyl group, this method may result in lower yields. nih.gov

To address these limitations, alternative sulfurating agents and conditions have been explored. Replacing Lawesson's reagent with the more economical phosphorus pentasulfide (P₄S₁₀) is one such modification. nih.gov The combination of P₄S₁₀ and elemental sulfur in the presence of hexamethyldisiloxane (B120664) (HMDO) has proven to be a highly efficient system, often providing higher yields and simplifying the purification process compared to methods using Lawesson's reagent. nih.gov

Table 1: Comparison of Sulfuration Reagents for 3-Oxoesters

| Sulfuration Reagent/System | Advantages | Disadvantages |

| Lawesson's Reagent / S₈ | High yields for many substrates. nih.gov | Can result in low yields for specific substrates; reagent can be expensive. nih.gov |

| P₄S₁₀ | More economical than Lawesson's reagent. nih.gov | May still give low yields with certain substrates. nih.gov |

| P₄S₁₀ / S₈ / HMDO | Generally higher yields, simplified workup. nih.gov |

Another established route to 3H-1,2-dithiole-3-thiones is through the use of α-enolic dithioesters or their precursors like dialkyl malonates. mdpi.com Treatment of α-enolic dithioesters with elemental sulfur and a catalyst such as indium(III) chloride under solvent-free conditions at elevated temperatures can produce 5-substituted 3H-1,2-dithiole-3-thiones in good to excellent yields. mdpi.com This method demonstrates good tolerance for various functional groups on the phenyl ring, including both electron-donating and electron-withdrawing substituents. mdpi.com

When starting from dialkyl malonates, a mixture of elemental sulfur and phosphorus pentasulfide (P₂S₅) in refluxing xylene is used, often with a catalyst system like 2-mercaptobenzothiazole/ZnO, to yield 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. mdpi.com

Synthesis from Alkynes

Alkynes serve as versatile starting materials for the synthesis of 3H-1,2-dithiole-3-thiones. mdpi.com One-pot procedures starting from terminal alkynes can lead to the formation of 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones. mdpi.com This involves deprotonation of the alkyne, reaction with carbon disulfide, and subsequent treatment with elemental sulfur. mdpi.com

More recently, copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes using elemental sulfur has emerged as a practical method for preparing 5-aryl-3H-1,2-dithiole-3-thiones. mdpi.com Additionally, molybdenum dithiopropiolato complexes have been utilized to synthesize 5-substituted 3H-1,2-dithiole-3-thiones. mdpi.comresearchgate.net

Approaches from Iso-Propenyl Derivatives

The dehydrogenation and sulfuration of compounds containing an isopropenyl or isopropyl group represents a long-standing method for synthesizing 1,2-dithioles. mdpi.comnih.gov This transformation is typically achieved by heating the substrate with phosphorus pentasulfide or elemental sulfur at high temperatures, sometimes up to 200 °C. nih.gov Due to these harsh conditions, this method has become less common in recent years. nih.gov

A more recent development involves the use of disulfur (B1233692) dichloride as a reagent for the synthesis of 1,2-dithioles from tertiary isopropylamines, offering an alternative to elemental sulfur. nih.gov

Specific Synthetic Routes for 5-Phenyl-3H-1,2-dithiole-3-thione

Several of the general methods described above can be applied to the specific synthesis of this compound.

One notable specific synthesis involves the reaction of molybdenum dithiopropiolato complexes. mdpi.comresearchgate.net Treatment of these complexes with trimethylamine-N-oxide in acetonitrile (B52724) can yield this compound. mdpi.com The proposed mechanism involves the formation of intermediate molybdenum oxo-complexes. mdpi.com

Another specific and efficient route is the copper-catalyzed reaction of aryl trifluoropropynes with elemental sulfur. mdpi.com This method provides a direct and practical approach to 5-aryl-3H-1,2-dithiole-3-thiones, including the 5-phenyl derivative. mdpi.com

Furthermore, the reaction of α-enolic dithioesters bearing a phenyl group with elemental sulfur and indium(III) chloride under solvent-free conditions is a viable method for the preparation of this compound. mdpi.com

Table 2: Selected Synthetic Routes to this compound

| Starting Material | Reagents | Key Features |

| Molybdenum dithiopropiolato complexes | Trimethylamine-N-oxide, MeCN | Involves an intermediate molybdenum oxo-complex. mdpi.com |

| Aryl trifluoropropynes | Elemental sulfur, Copper catalyst | Efficient, practical, defluorinating thioannulation. mdpi.com |

| α-Enolic dithioesters (with phenyl group) | Elemental sulfur, InCl₃ | Solvent-free, good functional group tolerance. mdpi.com |

Preparation from Molybdenum Dithiopropiolato Complexes

A notable synthetic route to this compound involves the use of molybdenum dithiopropiolato complexes. mdpi.comresearchgate.net Treatment of these complexes with trimethylamine-N-oxide in acetonitrile prompts the formation of the 1,2-dithiole-3-thione ring. mdpi.comnih.gov The proposed mechanism suggests the formation of intermediate molybdenum oxo-complexes. mdpi.comnih.gov It has been observed that the presence of water, provided by the hydrated form of trimethylamine-N-oxide (Me₃NO∙H₂O), is crucial for the reaction to proceed to completion; using the anhydrous form does not yield the desired dithiolethione. mdpi.comnih.gov

Other Targeted Synthesis Protocols

Beyond the molybdenum-based route, several other effective methods for the synthesis of this compound and its congeners have been developed. These protocols often offer advantages in terms of accessibility of starting materials, reaction conditions, and substrate scope.

One prominent strategy involves the sulfuration of propenyl derivatives. For instance, the treatment of tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate with elemental sulfur at high temperatures (180 °C) leads to the formation of 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione. mdpi.com This reaction simultaneously achieves the construction of the dithiolethione ring and the deprotection of the aniline (B41778) group. mdpi.com Similarly, heating N-((3r)-adamantan-1-yl)-4-isopropylbenzamide with elemental sulfur at 190 °C can produce the corresponding 4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamide, albeit in low yields. mdpi.com

Syntheses from alkynes also represent a versatile approach. A one-pot procedure starting from terminal alkynes allows for the preparation of 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones. mdpi.comnih.gov This method involves deprotonation with butyllithium, followed by reaction with carbon disulfide to form alkynyldithiocarboxylates, which are then treated with elemental sulfur. mdpi.com Interestingly, quenching the reaction with isopropylamine (B41738) instead of acid can lead directly to 5-substituted 1,2-dithiole-3-thiones. mdpi.comnih.gov Furthermore, copper-catalyzed reactions of internal alkynes, such as aryl trifluoropropynes or propargylamines, with elemental sulfur provide efficient access to 5-aryl-3H-1,2-dithiole-3-thiones. mdpi.comnih.gov

Another effective method utilizes α-enolic dithioesters as precursors. Treating these compounds with elemental sulfur and indium(III) chloride at 90 °C under solvent-free conditions furnishes 3H-1,2-dithiole-3-thiones in good to excellent yields with tolerance for various functional groups on the phenyl ring. mdpi.com

The reaction of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide in refluxing xylene, catalyzed by a 2-mercaptobenzothiazole/ZnO mixture, yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. mdpi.comresearchgate.netscilit.com The success of this reaction is highly dependent on the structure of the malonate ester. mdpi.com

Finally, a more recent approach involves the use of disulfur dichloride with tertiary isopropylamines. mdpi.com This reagent acts as a sulfurating, chlorinating, oxidizing, and dehydrating agent, providing a distinct pathway to the 1,2-dithiole (B8566573) ring system. mdpi.com

Derivatization and Functionalization Strategies

The inherent reactivity of the this compound scaffold allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of diverse analogs with tailored properties.

Synthesis of Substituted Phenyl-Dithiolethiones

The synthesis of substituted phenyl-dithiolethiones can be achieved through various methods, often by starting with appropriately substituted precursors. For example, the reaction of acetanilide-4-sulfonyl chloride with 4-substituted arylamines, followed by hydrolysis, can yield sulfonamide derivatives. The Fischer indole (B1671886) synthesis, reacting substituted phenylhydrazines with acetophenones, provides access to substituted 2-phenylindoles. nih.gov Furthermore, the Paal-Knorr reaction between acetonylacetone and various aniline or benzylamine (B48309) derivatives, catalyzed by alumina, produces a range of N-substituted pyrroles with different substitution patterns on the phenyl ring. mdpi.com

Formation of Thioethers and Related Sulfur-Containing Derivatives

The sulfur atoms in the dithiolethione ring are nucleophilic and can react with various electrophiles to form thioethers and other sulfur-containing derivatives. While the direct synthesis of thioethers from this compound itself is not extensively detailed in the provided context, related transformations on similar systems highlight the possibilities. For instance, the reaction of 4,5-dichloro-3H-1,2-dithiole-3-thione with potassium isocyanate unexpectedly yields 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione). researchgate.net The synthesis of 1,2-dithiolanes, which are structurally related, can be achieved from 1,3-bis-tert-butyl thioethers by reaction with bromine, proceeding through a presumed sulfonium-mediated ring-closure. nih.gov

Coupling Reactions for Bioconjugate Synthesis

The functional groups on the phenyl ring or the dithiolethione core can be utilized for coupling reactions to synthesize bioconjugates. For example, the Eschenmoser coupling reaction provides a highly modular method for synthesizing (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thioamides. beilstein-journals.org This reaction is scalable and proceeds in high yields. beilstein-journals.org Additionally, the development of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A demonstrates the potential for creating complex molecules with biological relevance. nih.gov The synthesis of these derivatives allows for the exploration of their structure-activity relationships. nih.gov

Chemical Reactivity and Ring Transformations

This compound exhibits diverse chemical reactivity, including ring transformations into other heterocyclic systems. One notable reaction is the transformation of the thiocarbonyl group into an alkene via the Barton-Kellogg olefination. researchgate.net For instance, treatment with bis(4-methoxyphenyl)diazomethane (B8296730) converts this compound into 3-[bis(4-methoxyphenyl)methylidene]-5-phenyl-3H-1,2-dithiole. researchgate.net

The dithiolethione ring can also participate in cycloaddition reactions. For example, 5-(2-furyl)-1,2-dithiole-3-thione reacts with maleic anhydride (B1165640) in boiling xylene to afford a 1,3-dithiolane (B1216140) derivative in high yield. mdpi.com Furthermore, reactions with nitrilimines can lead to the formation of thiadiazoles, with the extrusion of elemental sulfur. mdpi.com

Reactions with metal complexes can also induce rearrangements. The reaction of this compound with [Rh(Cp*)(CO)₂] results in the formation of a rhodiadithiolene complex. oup.com This transformation is proposed to proceed through the attack of a coordinatively unsaturated rhodium species on a sulfur atom, followed by rearrangement of the dithiole ring. oup.com

1,3-Dipolar Cycloaddition Reactions

A notable example is the reaction with nitrilimines. The reaction of 1,2-dithiole-3-thiones with diarylnitrilimines proceeds as a 1,3-dipolar cycloaddition at the thione group. This is followed by a spontaneous opening of the dithiole ring, extrusion of a sulfur atom, and the formation of a 1,3,4-thiadiazole (B1197879) ring. mdpi.com The initial step is believed to be the formation of a spiro-1,2-dithiolo-1,3,4-thiadiazole intermediate, which then rearranges to the final product. mdpi.com

Reactions with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), also exemplify this reactivity, although the outcomes can be complex. For instance, 1,2-dithiole-3-thiones fused with non-aromatic and heteroaromatic rings have been shown to sequentially add two moles of an activated alkyne. mdpi.com

The table below summarizes representative 1,3-dipolar cycloaddition reactions involving 1,2-dithiole-3-thione systems.

| Reactant (1,2-Dithiole-3-thione) | Dipole | Product | Yield | Reference |

| Fused 1,2-dithiole-3-thione | Symmetric diarylnitrilimines | 1,3,4-Thiadiazolines | Moderate to High | mdpi.com |

| 5-Methyl-3H-1,2-dithiole-3-thione | Dimethyl acetylenedicarboxylate (DMAD) | Complex mixture | - | mdpi.com |

Ring-Opening and Ring-Closure Mechanisms

The 1,2-dithiole-3-thione ring system is susceptible to various ring-opening and subsequent ring-closure (recyclization) reactions, often initiated by nucleophiles or as part of cycloaddition cascades. mdpi.com These transformations allow for the conversion of the dithiolethione core into other important heterocyclic structures.

A prime example is the reaction with nitrilimines mentioned previously, where the cycloaddition is followed by ring-opening of the dithiole moiety and sulfur extrusion to form a 1,3,4-thiadiazole. mdpi.com This demonstrates a common mechanistic theme: an initial addition to the exocyclic sulfur, which weakens the S-S bond and facilitates ring cleavage.

Nucleophilic attack is a key trigger for these transformations. For example, the reaction of certain amine nucleophiles can lead to ring opening. The sulfur atom of an intermediate can conduct a nucleophilic attack on another position of the molecule, leading to a rearranged, five-membered dihydrothiazole ring after isomerization. jlu.edu.cn

Another documented transformation involves the reaction of 3H-benzo[c] mdpi.comrsc.orgdithiole-3-thione with an excess of 3,4-dihydropyrrolo[1,2-a]pyrazine. This reaction proceeds at room temperature to yield a pyrazino[2,1-b] mdpi.comnih.govthiazine derivative through a process involving carbon-nitrogen bond insertion and sulfur extrusion. mdpi.com

The following table highlights key ring transformation reactions.

| Reactant | Reagent | Resulting Heterocycle | Key Mechanistic Step | Reference |

| Fused 1,2-dithiole-3-thione | Diarylnitrilimines | 1,3,4-Thiadiazole | Ring-opening with sulfur extrusion | mdpi.com |

| 3H-Benzo[c] mdpi.comrsc.orgdithiole-3-thione | 3,4-Dihydropyrrolo[1,2-a]pyrazine | Pyrazino[2,1-b] mdpi.comnih.govthiazine | C-N bond insertion, sulfur extrusion | mdpi.com |

| 2-Phenyl-3-amineazetidine congener | Phenylisothiocyanate | Dihydrothiazole | Nucleophilic attack and isomerization | jlu.edu.cn |

Substitution and Rearrangement Reactions Involving Heteroatoms

Beyond complete ring transformations, this compound and its analogs can undergo reactions that involve the substitution or rearrangement of their heteroatoms. These reactions often lead to the formation of other sulfur- or nitrogen-containing heterocyclic systems. mdpi.comnih.gov

The replacement of one or both sulfur atoms is a key transformation. These reactions can be initiated by various reagents, leading to the formation of carbon- and carbon-nitrogen containing structures. mdpi.com For example, reactions can be designed to replace the exocyclic thione sulfur or one of the ring sulfur atoms.

While specific examples detailing substitution on the this compound core itself are specialized, the general reactivity pattern of the 1,2-dithiole-3-thione class involves transformations of the thione group and insertions into the S-S bond. mdpi.com These reactions fundamentally alter the heteroatom composition of the heterocyclic core.

Organometallic Complex Formation with this compound

The sulfur atoms in this compound provide excellent donor sites for coordination with metal ions, leading to the formation of organometallic complexes. The 1,2-dithiolene ligand system, which can be derived from the dithiolethione core, is particularly known for forming stable complexes with a wide range of transition metals. rsc.org

The thione group and the adjacent ring sulfur atom can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. nih.gov This mode of coordination is common for ligands containing the thioamide group, which involves both a soft sulfur atom and another donor atom. nih.gov

The synthesis of these complexes typically involves reacting an ethanolic solution of a suitable metal salt (e.g., acetates or chlorides of copper, nickel, cobalt, zinc) with the dithiolethione ligand. nih.govtjpsj.org The resulting complexes are often colored, crystalline precipitates that can be characterized by various spectroscopic and analytical methods, including IR, NMR, elemental analysis, and magnetic susceptibility measurements. tjpsj.orgbhu.ac.in For instance, the formation of this compound itself has been achieved from molybdenum dithiopropiolato complexes, highlighting the interplay between this heterocycle and organometallic reagents. mdpi.com

The table below provides examples of metal complexes formed with related thione-containing ligands, illustrating the general principles of coordination.

| Ligand Type | Metal Ion(s) | Proposed Geometry | Coordination Atoms | Reference |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | Sulfur and Amine Nitrogen | nih.gov |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | Sulfur and Amine Nitrogen | nih.gov |

| 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thione | Hg(II) | Tetrahedral | Thione Sulfur | tjpsj.org |

| 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thione | Co(II), Ni(II) | Octahedral | Thione Sulfur | tjpsj.org |

Advanced Spectroscopic and Crystallographic Investigations of 5 Phenyl 3h 1,2 Dithiole 3 Thione

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding framework of a molecule. For 5-Phenyl-3H-1,2-dithiole-3-thione, these methods confirm the presence of the key structural motifs.

The IR spectrum displays characteristic absorption bands. The aromatic C-H stretching vibrations of the phenyl group typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring and the dithiole ring are observed in the 1600-1400 cm⁻¹ region. A significant band in the spectrum corresponds to the C=S (thione) stretching vibration, which is a hallmark of this class of compounds. The S-S stretching vibration of the dithiole ring is expected to appear in the lower frequency region, typically around 500-400 cm⁻¹.

Raman spectroscopy complements the IR data. The symmetric vibrations of the molecule, such as the phenyl ring breathing mode, often give rise to strong Raman signals. Theoretical calculations on related thione tautomers aid in the precise assignment of the observed vibrational frequencies to specific normal modes of the molecule, including in-plane and out-of-plane bending vibrations. nih.gov

Table 1: Key Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic/Dithiole) | 1600 - 1400 |

| C=S Stretch (Thione) | 1200 - 1050 |

Nuclear Magnetic Resonance (NMR) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR studies are fundamental to the structural confirmation of this compound.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns depend on the substitution and the electronic environment. The vinylic proton on the dithiole ring gives a characteristic signal, with its chemical shift influenced by the adjacent sulfur atoms and the phenyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the thione group (C=S) is particularly deshielded and appears at a high chemical shift, often in the range of δ 210-220 ppm. The carbons of the phenyl group and the dithiole ring appear at distinct chemical shifts, which can be assigned using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.comresearchgate.net

Table 2: Representative NMR Chemical Shift Data

| Nucleus | Atom Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Phenyl) | 7.0 - 8.0 (m) |

| ¹H | Vinylic (Dithiole) | ~7.0 (s) |

| ¹³C | C=S (Thione) | 210 - 220 |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways.

The mass spectrum shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₆S₃, which is approximately 210 amu. nih.gov The fragmentation pattern is informative for structural elucidation. Common fragmentation of aromatic compounds involves the loss of small, stable molecules or radicals. raco.cat For this compound, key fragment ions are observed at m/z 178, which corresponds to the loss of a sulfur atom (S), and m/z 121, which can be attributed to the loss of CS₂. Another significant peak is often seen at m/z 102, representing the benzonitrile (B105546) cation [C₆H₅CN]⁺, indicating a rearrangement followed by fragmentation.

Table 3: Major Mass Spectrometry Fragmentation Peaks for this compound

| m/z | Proposed Fragment |

|---|---|

| 210 | [C₉H₆S₃]⁺ (Molecular Ion) |

| 178 | [C₉H₆S₂]⁺ |

| 121 | [C₇H₅S]⁺ |

X-ray Crystallographic Analysis of this compound and its Isomers

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 214070. nih.gov

The analysis reveals a planar dithiole-thione ring. The phenyl group is typically twisted out of the plane of the heterocyclic ring to some degree. The bond lengths within the dithiole ring, particularly the S-S, C-S, and C=S bonds, are key parameters that confirm the dithiole-thione structure.

The isomeric compound, 4-Phenyl-3H-1,2-dithiole-3-thione, where the phenyl group is attached to the C4 position of the heterocycle, has also been studied. nih.gov Comparing the crystallographic data of these isomers allows for an understanding of how the position of the phenyl substituent influences the molecular packing and intermolecular interactions in the crystal lattice. For instance, related triazole-thione isomers show that different substitution patterns can lead to distinct hydrogen bonding networks and crystal packing arrangements, such as the formation of supramolecular dimers. researchgate.net

Table 4: Representative Crystallographic Data

| Parameter | This compound |

|---|---|

| CCDC Number | 214070 nih.gov |

| Crystal System | (Data from CCDC) |

| Space Group | (Data from CCDC) |

| a (Å) | (Data from CCDC) |

| b (Å) | (Data from CCDC) |

| c (Å) | (Data from CCDC) |

| α (°) | (Data from CCDC) |

| β (°) | (Data from CCDC) |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system, which includes the phenyl ring and the dithiole-thione moiety.

Related heterocyclic thiones, such as substituted 1,2,4-triazoline-3-thiones, exhibit absorption maxima in the range of 250-260 nm. researchgate.net The specific λmax values for this compound are influenced by the solvent polarity, a phenomenon known as solvatochromism.

Information on the emission properties (fluorescence or phosphorescence) of this compound is limited. Many thione-containing compounds are known to be poor emitters of light due to efficient intersystem crossing from the excited singlet state to the triplet state. Any observed luminescence would likely be weak and would provide further insight into the nature of its excited electronic states.

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Phenyl-3H-1,2-dithiole-3-thione |

| 1,2,4-triazoline-3-thiones |

Theoretical and Computational Chemistry of 5 Phenyl 3h 1,2 Dithiole 3 Thione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Phenyl-3H-1,2-dithiole-3-thione. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to explore its electronic properties. bioinfopublication.orgnih.gov For the broader class of 1,2-dithiole-3-thiones, calculations are often performed using DFT with the B3LYP functional and a 6-311G++(d,p) or similar basis set to obtain reliable electronic descriptors. bioinfopublication.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For 1,2-dithiole-3-thione derivatives, the HOMO and LUMO energies are influenced by the nature of substituents on the dithiole ring. bioinfopublication.org Electron-withdrawing groups, such as cyanide or chloride, tend to lower the energies of both HOMO and LUMO, with a more pronounced effect on the LUMO. bioinfopublication.org This suggests that such substitutions can modulate the molecule's reactivity and electronic properties. The computed HOMO-LUMO energy gap is a key parameter that demonstrates the potential for charge transfer within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted 1,2-Dithiole-3-thiones Note: This table is illustrative, based on general findings for the compound class. Exact values for this compound would require a specific calculation.

| Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| -H (Parent D3T) | -6.5 | -2.5 | 4.0 |

| -Phenyl | -6.2 | -2.7 | 3.5 |

| -CN | -7.0 | -3.5 | 3.5 |

| -Cl | -6.8 | -3.2 | 3.6 |

The distribution of atomic charges within this compound provides insight into its electrostatic potential and reactive sites. Quantum chemical calculations, such as those using the Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can determine the net charges on each atom. bioinfopublication.orgresearchgate.net Studies on related tetrazole-thiones have shown that the exocyclic sulfur atom typically carries the largest negative charge, making it a likely site for protonation, methylation, and coordination with metal ions. researchgate.net A similar trend is expected for 1,2-dithiole-3-thiones.

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. bioinfopublication.org This computational process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. mdpi.com The process often begins with molecular mechanics methods (e.g., MM+ force field) followed by higher-level quantum methods like PM3, HF, or DFT for refinement. bioinfopublication.org

For the parent 3H-1,2-dithiole-3-thione, DFT and ab initio calculations provide optimized geometrical parameters that can be compared with experimental data, such as those from X-ray crystallography, to assess the accuracy of the theoretical methods. bioinfopublication.orgnih.gov The planarity of the dithiole ring and the orientation of the phenyl group relative to it are key conformational features. Due to the potential for rotation around the carbon-carbon single bond connecting the phenyl and dithiole rings, multiple conformers may exist. Conformational analysis helps identify the global minimum energy structure and the energy barriers between different conformers.

Table 2: Selected Optimized Geometrical Parameters for 3H-1,2-dithiole-3-thione Note: These values are for the parent compound and provide a baseline for understanding the structure of the 5-phenyl derivative. Data derived from computational studies. bioinfopublication.org

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| S1-S2 Bond Length | 2.05 |

| C3-S2 Bond Length | 1.75 |

| C3=S6 (Thione) Bond Length | 1.65 |

| C4-C5 Bond Length | 1.35 |

| S2-C3-S6 Angle | 124.0 |

| C4-C5-S1 Angle | 120.0 |

Studies on Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. nih.govnih.gov In molecules like this compound, the phenyl group can act as an electron-donating moiety, while the electron-deficient dithiole-thione ring can function as the acceptor.

Computational studies can model the nature of the excited states to understand the ICT mechanism. Key states include the locally excited (LE) state and the charge transfer state. The transition between these states can lead to different photophysical outcomes. For instance, in some systems, ICT can populate a planar intramolecular charge transfer (PICT) state, which is often highly fluorescent. nih.gov In other cases, it may lead to a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties rotate relative to each other, which is typically non-emissive or weakly emissive. nih.gov Ultrafast spectroscopic measurements combined with quantum calculations are used to map these complex excited-state decay pathways. nih.govnih.gov While specific ICT studies on this compound are not extensively documented, the structural components suggest that ICT is a plausible and important process governing its photophysical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating calculated molecular descriptors with experimentally determined activities. nih.govnih.gov

For the 1,2-dithiole-3-thione class of compounds, QSAR models have been developed to predict activities such as the induction of quinone reductase, an important enzyme in detoxification. researchgate.netnih.govresearchgate.net These models utilize a variety of descriptors calculated using computational methods.

The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of 1,2-dithiole-3-thione analogues, including the 5-phenyl derivative. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. researchgate.net

Key descriptors that have been found to correlate with the biological activities of dithiolethiones include:

Electronic Descriptors: HOMO and LUMO energies (EHOMO, ELUMO), HOMO-LUMO gap, dipole moment (DM), and net atomic charges on specific atoms (e.g., qS1, qS2, qC3, qC4, qC5). researchgate.netresearchgate.net

Topological and Steric Descriptors: Molecular Volume (MV), Surface Area (SAG), and distance-based topological indices. nih.govresearchgate.net

Lipophilicity: The logarithm of the partition coefficient (logP), which describes the hydrophobicity of the molecule. nih.govresearchgate.net

For example, a QSAR model for the specific activity of quinone reductase induction might take the form of an equation linking the activity to a combination of these descriptors. researchgate.net The predictive power of such models is typically validated using cross-validation techniques like the leave-one-out (LOO) method and by using an external test set of molecules. researchgate.netresearchgate.net These models suggest that a combination of electronic, steric, and hydrophobic properties governs the biological efficacy of this compound and its derivatives. researchgate.net

Molecular Docking and Pharmacophore Modeling for Target Interactions

Molecular docking and pharmacophore modeling are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. While specific, detailed docking and pharmacophore studies exclusively for this compound are not extensively documented in publicly available literature, the principles can be applied based on its structure and the known biological activities of related dithiolethiones.

Pharmacophore Modeling

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model can be constructed based on its key structural components:

Aromatic Ring: The phenyl group acts as a significant hydrophobic feature, capable of engaging in π-π stacking or hydrophobic interactions within a receptor's binding pocket.

Hydrophobic Features: The dithiolethione core itself is largely hydrophobic.

Hydrogen Bond Acceptors: The sulfur atoms of the dithiolethione ring, particularly the thione sulfur, can act as potential hydrogen bond acceptors.

The development of a pharmacophore model is often based on a set of known active molecules. For instance, studies on other phenyl-substituted heterocyclic compounds have successfully used this approach to identify crucial features for activity. A 3D structure-based pharmacophore model can be generated from the ligand-binding site of a known protein target, providing a template for designing new, potentially more potent derivatives. jyoungpharm.org

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

| Aromatic Ring | Phenyl Group | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Center | Dithiole Ring | Hydrophobic Interaction |

| Hydrogen Bond Acceptor | Thione Sulfur (S=C) | Hydrogen Bonding with Donor Groups (e.g., -NH, -OH) in a Target Protein |

| Hydrogen Bond Acceptor | Dithiole Sulfur Atoms | Weaker Hydrogen Bonding |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships. For dithiolethiones, known targets include proteins involved in cellular stress and inflammatory responses. For example, derivatives of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione have been investigated for their cytotoxic effects, suggesting interactions with proteins involved in cancer pathways. nih.gov

Docking simulations would involve placing the 3D conformer of this compound into the active site of a target protein. The simulation calculates the binding energy for different poses, with lower energy values typically indicating a more favorable interaction. While specific docking data for this exact compound is scarce, studies on analogous compounds provide a blueprint for how such interactions could be modeled. For example, docking simulations of alpha mangostin derivatives with the estrogen receptor α have been used to predict binding affinity and molecular interactions. jyoungpharm.org

Given the electrophilic nature of the dithiolethione ring, covalent docking might also be a relevant computational approach. This method models the formation of a covalent bond between the ligand and a reactive residue (like cysteine) in the protein's active site, which is a known mechanism for some sulfur-containing compounds.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the detailed exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a level of detail that is often inaccessible through experimental methods alone. mdpi.com

The reactivity of this compound is rich and varied, involving transformations such as cycloadditions and reactions with nucleophiles. mdpi.com Computational studies can elucidate the intricate details of these processes.

1,3-Dipolar Cycloaddition Reactions

3H-1,2-dithiole-3-thiones can participate in 1,3-dipolar cycloaddition reactions. mdpi.com A computational study of such a reaction would typically involve the following steps:

Geometry Optimization: The 3D structures of the reactants (e.g., this compound and a dipolarophile), transition states, intermediates, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants, intermediates, products) or first-order saddle points (for transition states).

DFT calculations can distinguish between different possible mechanistic pathways, such as a concerted mechanism (where all bonds are formed in a single step) or a stepwise mechanism (involving the formation of an intermediate). These studies provide deep mechanistic insights, as demonstrated in investigations of cycloadditions involving various heterocyclic systems. mdpi.com

Table 2: Example Framework for a DFT Study of a Reaction of this compound

| Parameter | Description | Example Specification |

| Computational Method | The theoretical model used to approximate the Schrödinger equation. | Density Functional Theory (DFT) with a specific functional (e.g., B3LYP, M06-2X). mdpi.com |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | Pople-style (e.g., 6-31G(d,p)) or Dunning-style (e.g., cc-pVTZ). |

| Solvation Model | A model to account for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). |

| Properties Calculated | The key outputs of the computational study. | Geometries, Vibrational Frequencies, Gibbs Free Energies of Activation (ΔG‡), Reaction Free Energies (ΔG_rxn). |

By applying these computational methods, researchers can predict the regioselectivity and stereoselectivity of reactions involving this compound and design new synthetic routes or catalysts to control the reaction outcomes.

Applications and Emerging Research Directions for 5 Phenyl 3h 1,2 Dithiole 3 Thione

Development of Novel Therapeutic and Chemopreventive Agents

The 1,2-dithiole-3-thione scaffold, to which 5-phenyl-3H-1,2-dithiole-3-thione belongs, is a well-established class of cancer chemopreventive agents. nih.govdntb.gov.ua Their primary mechanism of action involves the activation of the transcription factor Nrf2, a master regulator of antioxidant response elements. nih.govmedchemexpress.cn This activation leads to the induction of Phase II detoxification enzymes, which protect cells against carcinogenesis. nih.govmedchemexpress.cn

The parent compound of this class, 3H-1,2-dithiole-3-thione (D3T), is a potent inducer of these protective enzymes and has shown significant inhibitory effects against chemically-induced toxicity and the formation of preneoplastic lesions in preclinical models. nih.govnih.gov Research has shown that the 1,2-dithiole (B8566573) structure is crucial for this activity. nih.gov While much focus has been on derivatives like Oltipraz, the fundamental biological activities of the DTT class suggest a broad potential for developing new therapeutic agents. nih.govnih.gov For instance, D3T is noted for its ability to induce tissue defenses against oxidative and inflammatory stress, which are implicated in numerous diseases including cancer and sepsis. nih.gov

Derivatives of the core structure are actively being designed and synthesized to enhance therapeutic effects. In one study, 27 novel derivatives of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione were synthesized and attached to Brefeldin A, demonstrating significant cytotoxicity against several human cancer cell lines. nih.gov One such compound, 10d, was particularly effective against MDA-MB-231 breast cancer cells, where it inhibited metastasis and induced apoptosis. nih.gov This highlights the potential of using the this compound scaffold as a building block for more complex and targeted anticancer agents. nih.gov

Design and Synthesis of Chemical Probes

The unique chemical properties of the 1,2-dithiole-3-thione ring system make it a valuable moiety for the design of specialized chemical probes for biological research.

Fluorescent Probes for Biological Systems

While the direct use of this compound as a fluorescent probe is not extensively documented, the development of probes for detecting H₂S often involves a fluorescence response triggered by the gasotransmitter. The design of such probes can be complex, sometimes involving the complexation of a metal ion like copper with H₂S, which in turn releases a fluorescent compound. ekb.eg Given that this compound and its derivatives are known H₂S donors, they serve as critical tools in the validation and study of these fluorescent probes and H₂S-mediated biological processes.

Advanced H₂S Donors for Research

There is explosive recent interest in 3H-1,2-dithiole-3-thiones as sources of hydrogen sulfide (B99878) (H₂S), the third endogenously produced gaseous signaling molecule, or gasotransmitter. mdpi.comnih.gov H₂S is involved in a multitude of physiological processes, including neuromodulation, vasoregulation, and anti-inflammatory responses. nih.gov

The 1,2-dithiole-3-thione (DTT) structure is a key chemical class for H₂S donation. ekb.eg Derivatives of this compound are among the most studied H₂S donors. mdpi.com For example, 5-(p-methoxyphenyl)-3H-1,2-dithiole-3-thione (anethole dithiolethione, ADT) and its corresponding dithiolone (ADO) are known to produce H₂S through metabolism by cytochrome P450-dependent monooxygenases in liver microsomes. nih.gov A comparative study of 18 different dithiolethione and dithiolone analogs showed that the dithiolones were generally better H₂S donors under these conditions, and the presence of glutathione (B108866) could significantly enhance H₂S formation. nih.gov The ability to tune the H₂S-releasing properties by modifying the aryl substituent makes these compounds highly valuable for research into H₂S biology. mdpi.comekb.eg

Contributions to Materials Science (e.g., Nonlinear Optical Materials)

The application of this compound in materials science, particularly in the field of nonlinear optical (NLO) materials, is an area of emerging exploration. Organic molecules with high NLO response are sought after for future photonic applications. While specific studies on the NLO properties of this compound are not prominent in the reviewed literature, related heterocyclic structures are of interest. The reactivity of the thiocarbonyl group in 1,2-dithiole-3-thiones allows for transformations that could lead to novel materials. For instance, this compound can be transformed into 3-[bis(4-methoxyphenyl)methylidene]-5-phenyl-3H-1,2-dithiole by treatment with bis(4-methoxyphenyl)diazomethane (B8296730), demonstrating how the core structure can be modified to create larger, more complex molecules that may possess desirable material properties. researchgate.net

Future Research Avenues

The versatile chemistry and significant biological activity of this compound and its parent class provide a foundation for extensive future research.

Exploration of Novel Synthetic Pathways for Analogues

Continued exploration of novel synthetic routes to create analogues of this compound is a key research avenue. The development of more efficient and versatile synthetic methods allows for the creation of libraries of compounds with diverse substituents, which is crucial for structure-activity relationship (SAR) studies. nih.govnih.gov

Several synthetic strategies for 5-substituted 3H-1,2-dithiole-3-thiones have been developed:

From Alkynes: One method involves the reaction of terminal alkynes with BuLi and carbon disulfide, followed by treatment with elemental sulfur. nih.gov A specific synthesis for this compound utilizes molybdenum dithiopropiolato complexes treated with trimethylamine-N-oxide. mdpi.comnih.gov More recently, a copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes with elemental sulfur has been shown to be a practical strategy. mdpi.com

From α-Enolic Dithioesters: Treating α-enolic dithioesters with elemental sulfur and InCl₃ under solvent-free conditions provides good to excellent yields and tolerates a variety of functional groups on the phenyl ring. mdpi.com

From Iso-propenyl Derivatives: A traditional but still used method involves the dehydrogenation and sulfuration of an iso-propenyl group using elemental sulfur at high temperatures. nih.gov For example, 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione can be prepared this way. mdpi.comnih.gov

Future work will likely focus on developing milder, more efficient, and stereoselective synthetic methods to expand the chemical space of accessible analogues for testing as therapeutic agents, H₂S donors, and advanced materials. nih.gov

Advanced Preclinical Pharmacological and Toxicological Profiling

While comprehensive preclinical data for this compound remains under active investigation, valuable insights can be drawn from studies on structurally related 1,2-dithiole-3-thiones, such as Oltipraz and 3H-1,2-dithiole-3-thione (D3T). These compounds have demonstrated significant chemopreventive and anti-inflammatory properties, primarily through the induction of phase II detoxification enzymes and the modulation of inflammatory pathways. researchgate.netmatrix-fine-chemicals.com

Pharmacological Insights from Related Compounds:

The pharmacological activities of 1,2-dithiole-3-thiones are largely attributed to their ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. matrix-fine-chemicals.com This activation leads to the increased expression of a wide array of cytoprotective genes. For instance, D3T has been shown to be a potent inducer of antioxidant and anti-inflammatory defenses in various tissues, including cardiovascular, neuronal, and hepatic cells. matrix-fine-chemicals.com Studies on D3T have also demonstrated its potential therapeutic effects in models of autoimmune diseases like experimental autoimmune encephalomyelitis by suppressing dendritic cell activation and inhibiting pathogenic T-cell differentiation. nih.gov

Furthermore, research on Oltipraz, a synthetic 1,2-dithiole-3-thione, has highlighted its efficacy as a chemopreventive agent in numerous laboratory models of epithelial cancers. nih.gov The mechanism of action is linked to its capacity to specifically induce phase II enzymes, which play a crucial role in detoxifying carcinogens. nih.gov

Anticipated Toxicological Profile:

The toxicological profile of this compound is not yet fully elucidated. However, chronic toxicity studies on Oltipraz in rats and dogs have provided some indications of potential side effects at high doses. These studies revealed effects on the liver, including increased liver weight and hypertrophy, as well as alterations in clinical chemistry and hematology parameters. nih.gov Specifically, dose-associated increases in albumin, total protein, and cholesterol were observed, along with slight decreases in erythrocyte count, hemoglobin, and hematocrit. nih.gov In dogs, at high dosages, precipitate was observed in the bile canaliculi, and some effects on gonadal and pituitary function were noted. nih.gov These findings underscore the importance of thorough toxicological evaluation for any new derivative in this class, including this compound.

A summary of the preclinical data from related compounds is presented in the table below.

| Compound | Pharmacological Activity | Key Toxicological Findings (at high doses) |

| Oltipraz | Chemopreventive (induces phase II enzymes) nih.gov | Liver hypertrophy, increased liver enzymes, hematological changes nih.gov |

| 3H-1,2-dithiole-3-thione (D3T) | Potent inducer of antioxidant and anti-inflammatory defenses (Nrf2 activator) matrix-fine-chemicals.com | Data not extensively available in public literature |

Sophisticated Computational Design of Next-Generation Derivatives

The core structure of this compound offers a versatile scaffold for the design of next-generation derivatives with enhanced therapeutic properties and reduced toxicity. Sophisticated computational methods are being increasingly employed to guide the synthesis of novel analogs with improved pharmacological profiles.

A pertinent example of this approach is the design and synthesis of novel derivatives of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, a close structural analog of the subject compound. researchgate.net In a recent study, 27 new derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. researchgate.net This research highlighted how computational modeling can be used to predict the binding affinity of derivatives to their biological targets and to understand structure-activity relationships (SAR).

Key Strategies in Computational Design:

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target protein. For instance, in the development of novel anticancer agents, docking studies can help identify derivatives that bind effectively to the active site of key enzymes or receptors involved in cancer cell proliferation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of unsynthesized compounds and to prioritize candidates for synthesis and testing.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This information can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Through such in silico approaches, researchers can rationally design derivatives of this compound with modifications to the phenyl ring or other parts of the molecule to optimize their therapeutic index.

Investigation of Bioavailability and Formulation Strategies

A critical aspect in the development of any new therapeutic agent is its bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Like many other dithiolethiones, this compound is a lipophilic molecule, which can present challenges for its absorption and bioavailability.

While specific bioavailability data for this compound is not currently available in the public domain, general strategies for enhancing the bioavailability of poorly water-soluble drugs can be applied.

Potential Formulation Strategies:

| Strategy | Description |

| Lipid-Based Formulations | Incorporating the compound into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve its solubilization in the gastrointestinal tract and enhance absorption. |

| Amorphous Solid Dispersions | Converting the crystalline form of the drug into an amorphous state by dispersing it in a polymer matrix can increase its dissolution rate and, consequently, its bioavailability. |

| Particle Size Reduction | Micronization or nanosizing of the drug particles can increase the surface area available for dissolution, leading to improved absorption. |

| Prodrug Approach | Modifying the chemical structure of the compound to create a more water-soluble prodrug that is converted back to the active form in the body can also be a viable strategy. |

Further research is needed to determine the most effective formulation strategy for this compound to ensure its optimal delivery and therapeutic efficacy.

Expansion into New Therapeutic and Industrial Applications

The unique chemical structure and biological activities of this compound and its parent class of compounds open up possibilities for a range of therapeutic and industrial applications.

Emerging Therapeutic Applications:

The primary therapeutic potential of 1,2-dithiole-3-thiones lies in their chemopreventive and anti-inflammatory properties. researchgate.netmatrix-fine-chemicals.com Building on the findings from related compounds, future research on this compound is likely to focus on its potential as:

A chemopreventive agent: For various types of cancers, particularly those where oxidative stress plays a significant role in initiation and progression.

An anti-inflammatory agent: For the treatment of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. nih.gov

A cytoprotective agent: To protect against cellular damage induced by toxins, radiation, and other forms of oxidative stress.

Potential Industrial Applications:

The synthesis of this compound has been described through various chemical reactions, indicating its accessibility for larger-scale production. nih.govmdpi.com Its industrial applications could include:

As a building block in organic synthesis: The reactive nature of the dithiolethione ring makes it a useful intermediate for the synthesis of more complex heterocyclic compounds with potential applications in materials science and agrochemicals.

As a sulfurizing agent: Dithiazoles, which share structural similarities, have been investigated as efficient sulfurizing agents in chemical synthesis. The reactivity of the thione group in this compound suggests it could also have potential in this area.

In the development of novel materials: The unique electronic properties of sulfur-containing heterocycles make them of interest in the field of materials science for applications such as organic conductors and semiconductors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-phenyl-3H-1,2-dithiole-3-thione, and how can purity be optimized?

- Methodology : The compound is synthesized via cyclization of enamines with carbon disulfide and sulfur in THF. For example, enamines derived from methyl 2-oxocyclopentanecarboxylate are reacted under reflux with CS₂ and sulfur, followed by purification via column chromatography (silica gel, benzene eluent) and recrystallization (methanol). Purity (>95%) is confirmed by GCMS and NMR .

- Critical Parameters : Reaction time (1–7 hours for enamine formation), stoichiometry of sulfur (0.19 gram-atom per 0.02 mole enamine), and solvent choice (THF for controlled heat evolution).

Q. How do computational methods (DFT, ab initio) predict the reactivity of 1,2-dithiole-3-thione derivatives?

- Methodology : Density Functional Theory (DFT) and Hartree-Fock (HF) methods are used to calculate geometric parameters (bond lengths, angles) and electronic properties (HOMO-LUMO gaps, charge densities). For instance, 5-cyano-substituted derivatives exhibit lower HOMO-LUMO gaps (0.119 eV), correlating with higher reactivity. Nucleophilic attack sites are identified via Mulliken charge analysis (e.g., C-5 in 5-cyano derivatives has +1.37 charge) .

- Validation : Compare computational results with experimental X-ray crystallography or spectroscopic data to refine functional/basis set choices (e.g., B3LYP/6-31G*).

Q. What biological mechanisms underlie the chemopreventive effects of this compound?

- Methodology : Assess enzyme induction (e.g., glutathione reductase, NAD(P)H quinone oxidoreductase) in cell models (e.g., rat aortic A10 cells) using spectrophotometric assays. D3T (3H-1,2-dithiole-3-thione) induces glutathione synthesis by 2-fold at 10 µM over 24 hours, mitigating oxidative stress .

- Key Pathways : Nrf2-Keap1 signaling, which regulates phase II detoxification enzymes. Use siRNA knockdown or Nrf2⁻/⁻ models to confirm pathway dependency.

Advanced Research Questions

Q. How do structural modifications impact the efficacy-toxicity balance in dithiolethione derivatives?

- Methodology : Perform SAR studies by introducing substituents (e.g., 4-methoxy, 4-hydroxy) and evaluating cytotoxicity (MTT assay) vs. chemopreventive activity (e.g., inhibition of aflatoxin B₁-DNA adducts). For example, 5-(4-methoxyphenyl)-derivatives show reduced hepatotoxicity compared to oltipraz but lower enzyme induction .

- Contradictions : While 5-phenyl derivatives enhance antioxidant defenses in vitro, some analogues (e.g., ADTa) show limited efficacy in human trials due to metabolic instability. Use metabolic profiling (CYP450 inhibition assays) to identify stable candidates.

Q. What strategies improve the bioavailability of this compound in vivo?

- Methodology : Develop polymeric prodrug micelles using amphiphilic diblock copolymers (e.g., PEG-PLA linked via ester bonds). For ADT-OH (5-(4-hydroxyphenyl)-derivative), micelles achieve sustained H₂S release in PBS (pH 7.4) over 48 hours, enhancing plasma half-life .

- Characterization : Monitor drug loading efficiency (HPLC), micelle size (DLS), and in vivo pharmacokinetics (LC-MS/MS).

Q. How does this compound act as a hydrogen sulfide (H₂S) donor in pharmacological models?

- Methodology : Quantify H₂S release using methylene blue assays or H₂S-selective electrodes. ADT-OH releases H₂S at 0.12 µmol/min/mg in buffer, mimicking endogenous production. Compare with slow-release donors like GYY4137 in ischemia-reperfusion models .

- Experimental Design : Use H₂S scavengers (e.g., hydroxocobalamin) to confirm mechanism-specific effects in cardiovascular or neuroprotection studies.

Q. Can this compound derivatives function as corrosion inhibitors in material science?

- Methodology : Perform electrochemical impedance spectroscopy (EIS) and polarization tests in 0.5 M H₂SO₄. The 5-(4-methoxyphenyl)-derivative achieves 95% inhibition efficiency at 800 ppm by forming protective films on copper surfaces, as confirmed by AFM and XPS .

- Theoretical Support : Use molecular dynamics simulations to model adsorption energies (−35 kcal/mol for methoxy-substituted derivatives on Cu(111) surfaces).

Q. What genomic insights explain the variability in dithiolethione responses across species?

- Methodology : Conduct RNA-seq on liver tissues from treated rodents to identify conserved vs. species-specific gene clusters. For example, 40 genes (e.g., GSTA2, NQO1) are commonly upregulated in rats and mice, while CYP3A4 induction is human-specific .

- Data Analysis : Apply pathway enrichment tools (DAVID, KEGG) to map gene networks and cross-validate with proteomics (Western blot for Nrf2 targets).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.